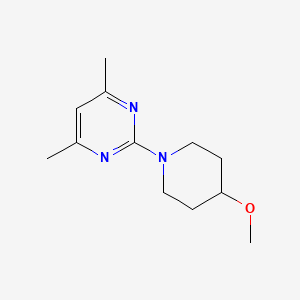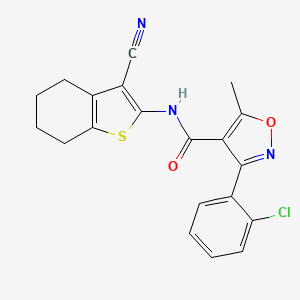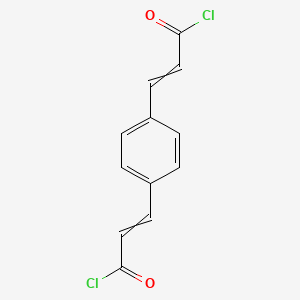![molecular formula C12H12N4O2 B2565342 4-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid CAS No. 856972-01-5](/img/structure/B2565342.png)
4-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1,3,5-triazine 4-aminobenzoic acid derivatives were prepared by conventional methods or using microwave irradiation . The use of microwave irradiation resulted in the desired products in less time, with good yield and higher purity . Esterification of the 4-aminobenzoic acid moiety afforded methyl ester analogues .
Molecular Structure Analysis
The molecular structure of “4-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid” involves a pyrimidine ring attached to a benzoic acid group via an amino linkage. The pyrimidine ring carries an amino group and a methyl group at positions 6 and 2, respectively.
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, 1,3,5-triazine 4-aminobenzoic acid derivatives were prepared by replacing chloride ions in cyanuric chloride . These compounds exhibit various biological activities, including antimalarial, antimicrobial, anti-cancer, and anti-viral activities .
Applications De Recherche Scientifique
Crystal Structure Analysis
The compound 4-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid and its derivatives have been explored for their crystal structures, revealing intricate hydrogen-bonded units and layers. These studies offer insights into molecular interactions, aiding the design of new materials and pharmaceuticals. For example, Meng et al. (2009) detailed the crystal structure of a related compound, showcasing tetrameric hydrogen-bonded units arranged into layers, which could inform the development of novel crystalline materials (Meng, Huang, Zheng, & Li, 2009).
Antibacterial and Antifungal Activity
Research into substituted derivatives of this compound has shown significant antibacterial and antifungal activity. Vijaya Laxmi, Ravi, and Nath (2019) synthesized derivatives and evaluated their antimicrobial activity, finding some compounds with activity comparable to standard drugs. These findings could lead to the development of new antimicrobial agents (Vijaya Laxmi, Ravi, & Nath, 2019).
Supramolecular Chemistry
The non-covalent synthesis of molecular complexes involving derivatives of this compound has been reported, highlighting the influence of substituents on supramolecular architecture. This research, such as the work by Goswami et al. (2008), contributes to the understanding of molecular recognition and assembly processes, with implications for the design of supramolecular systems (Goswami, Jana, Hazra, Fun, & Chantrapromma, 2008).
Co-crystallization Studies
Co-crystallization studies involving this compound derivatives have shown different polymorphs and crystal forms, which are essential for understanding the properties of pharmaceutical compounds. Skovsgaard and Bond (2009) demonstrated how co-crystallization with various bases leads to different polymorphs, enhancing our knowledge of drug formulation (Skovsgaard & Bond, 2009).
Drug Design and Development
Insights from the structural and interaction studies of this compound derivatives contribute to drug design, particularly in understanding binding modes and designing molecules with desired biological activities. This is evident in the development of antitumor agents and the exploration of new ligands for specific receptors, as illustrated in research by Insuasty et al. (2008), where novel compounds showed remarkable activity against various cancer cell lines (Insuasty, Orozco, Quiroga, Abonia, Nogueras, & Cobo, 2008).
Propriétés
IUPAC Name |
4-[(6-amino-2-methylpyrimidin-4-yl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-7-14-10(13)6-11(15-7)16-9-4-2-8(3-5-9)12(17)18/h2-6H,1H3,(H,17,18)(H3,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPLTPJWODOCDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=C(C=C2)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2565261.png)
![7-fluoro-3-((pyridin-2-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2565262.png)



![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-(trifluoromethyl)benzyl)acetamide](/img/structure/B2565267.png)


![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2565273.png)

![N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methoxybenzamide](/img/structure/B2565277.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2565282.png)